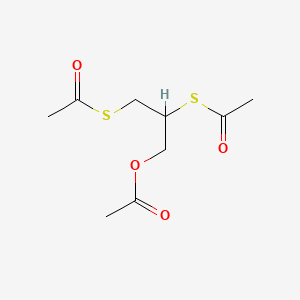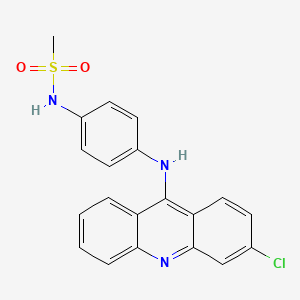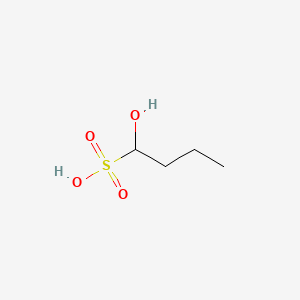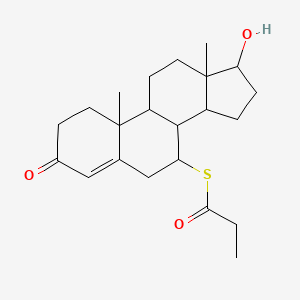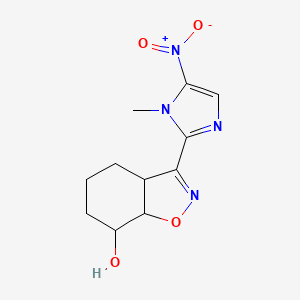
2-Amino-6-chloropyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-chloropyridine-4-carbohydrazide is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the second position, a chlorine atom at the sixth position, and a carbohydrazide group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloropyridine-4-carbohydrazide typically involves the reaction of 2-Amino-6-chloropyridine with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-chloropyridine-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-chloropyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Amino-6-chloropyridine-4-carbohydrazide involves its interaction with specific molecular targets. The amino and carbohydrazide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-chloropyridine: Lacks the carbohydrazide group, making it less versatile in certain reactions.
2-Amino-4-chloropyridine: Has the chlorine atom at a different position, affecting its reactivity and applications.
2-Amino-6-chloropyrazine: Contains a pyrazine ring instead of a pyridine ring, leading to different chemical properties.
Uniqueness
2-Amino-6-chloropyridine-4-carbohydrazide is unique due to the presence of both amino and carbohydrazide groups, which provide multiple sites for chemical modification. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.
Eigenschaften
CAS-Nummer |
28056-06-6 |
|---|---|
Molekularformel |
C6H7ClN4O |
Molekulargewicht |
186.60 g/mol |
IUPAC-Name |
2-amino-6-chloropyridine-4-carbohydrazide |
InChI |
InChI=1S/C6H7ClN4O/c7-4-1-3(6(12)11-9)2-5(8)10-4/h1-2H,9H2,(H2,8,10)(H,11,12) |
InChI-Schlüssel |
OAOMXEJFYBPNEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1N)Cl)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
